EP3 antagonist 3 -

EP3 antagonist 3

Catalog Number: EVT-10963350
CAS Number:
Molecular Formula: C21H18N2O4
Molecular Weight: 362.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

EP3 antagonist 3, also known as L798,106, is a selective antagonist of the prostaglandin E2 receptor subtype 3 (EP3). This compound has garnered attention in pharmacological research due to its potential therapeutic applications in various diseases, particularly in cancer and cardiovascular conditions. Prostaglandin E2 plays a crucial role in numerous physiological and pathological processes, including inflammation, pain, and tumor progression. The EP3 receptor is one of the four known subtypes of prostaglandin E receptors and is implicated in mediating the effects of prostaglandin E2 through various signaling pathways.

Source

The compound is synthesized through organic chemistry methods and has been studied extensively in preclinical models to evaluate its efficacy and safety. Research has indicated that EP3 antagonists can modulate tumor growth and cardiac function, highlighting their significance in therapeutic development.

Classification

EP3 antagonist 3 falls under the category of non-steroidal anti-inflammatory drugs (NSAIDs) and is classified specifically as a selective EP3 receptor antagonist. Its mechanism of action involves blocking the EP3 receptor, which can lead to increased levels of cyclic adenosine monophosphate (cAMP) in certain tissues, thus influencing various biological responses.

Synthesis Analysis

Methods

The synthesis of EP3 antagonist 3 involves several key steps:

  1. Starting Materials: The synthesis typically begins with commercially available precursors such as 2-aminocarbonylphenylpropanoic acid.
  2. Reactions: Key reactions include amide bond formation, where carboxylic acids are converted into amides using coupling agents like carbodiimides.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels for biological testing.

Technical Details

The synthetic pathway may involve multiple reaction conditions, including temperature control, solvent selection (e.g., dimethylformamide or dichloromethane), and reaction time optimization to maximize yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are employed to confirm the structure of the synthesized compound.

Molecular Structure Analysis

Structure

EP3 antagonist 3 has a complex molecular structure characterized by specific functional groups that confer its receptor-binding properties. The core structure typically includes:

  • A phenyl ring
  • An amide functional group
  • A propanoic acid moiety

Data

The molecular formula for EP3 antagonist 3 is generally represented as C15_{15}H18_{18}N2_{2}O2_{2}, with a molecular weight of approximately 258.31 g/mol. The compound's three-dimensional conformation can be analyzed using computational modeling techniques to predict its binding affinity to the EP3 receptor.

Chemical Reactions Analysis

Reactions

EP3 antagonist 3 undergoes various chemical reactions that are critical for its biological activity:

  1. Binding Interactions: The primary reaction involves the binding of the antagonist to the EP3 receptor, preventing the activation by prostaglandin E2.
  2. Metabolism: In vivo studies indicate that EP3 antagonist 3 is metabolized primarily in the liver, where it may undergo hydroxylation or conjugation reactions.

Technical Details

The pharmacokinetics of EP3 antagonist 3 can be studied through assays that measure its stability in biological fluids, metabolic pathways, and potential interactions with other drugs or enzymes.

Mechanism of Action

Process

The mechanism by which EP3 antagonist 3 exerts its effects involves several steps:

  1. Receptor Binding: Upon administration, the compound selectively binds to the EP3 receptor on target cells.
  2. Signal Modulation: This binding inhibits downstream signaling pathways typically activated by prostaglandin E2, particularly those involving Gi proteins that decrease cAMP levels.
  3. Physiological Effects: The increase in cAMP levels leads to various physiological outcomes, such as reduced cell proliferation in cancer cells and improved cardiac function post-myocardial infarction.

Data

Studies have shown that treatment with EP3 antagonists like L798,106 results in significant changes in cellular behavior, including decreased migration and proliferation of cancer cells .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits reactivity typical of amides; potential for hydrolysis under acidic or basic conditions.

Relevant Data or Analyses

Characterization through techniques like differential scanning calorimetry (DSC) can provide insights into thermal stability, while high-performance liquid chromatography (HPLC) can be used for purity assessments.

Applications

EP3 antagonist 3 has several scientific uses:

  • Cancer Research: Investigated for its potential to inhibit tumor growth and metastasis by modulating prostaglandin signaling pathways .
  • Cardiovascular Studies: Explored as a therapeutic option for improving cardiac function post-injury by reducing adverse remodeling associated with myocardial infarction .
  • Pain Management: Potential applications in managing pain through modulation of inflammatory responses mediated by prostaglandins.
Molecular Pharmacology of EP3 Receptor Antagonism

EP3 Receptor Isoform-Selective Signaling Mechanisms

The human EP3 receptor (PTGER3 gene) generates ≥8 functional isoforms (EP3-1 to EP3-8) through alternative splicing of C-terminal cytoplasmic tails. These isoforms exhibit distinct tissue distributions and differential coupling to G proteins, enabling nuanced physiological regulation. EP3α (EP3-1) couples exclusively to inhibitory Gαi proteins, whereas EP3γ (EP3-3) exhibits promiscuous coupling to Gαi, Gαs, and Gα12/13 subunits. This divergence arises from structural variations in the C-terminal domain, which modulates receptor conformation and G protein selectivity. For example, EP3γ's extended C-terminus facilitates interaction with Gαs, enabling context-dependent cAMP elevation despite primary inhibition of adenylyl cyclase [4] [7].

Functional consequences of isoform selectivity include:

  • Rho GTPase activation: Gα12/13-coupled isoforms (e.g., EP3γ) trigger Rho-mediated cytoskeletal remodeling, influencing endothelial cell migration and platelet shape change [4].
  • Calcium mobilization: Isoforms engaging Gβγ subunits (e.g., EP3β) activate phospholipase Cβ, generating inositol trisphosphate and diacylglycerol to modulate intracellular calcium transients [9].
  • Transcriptional regulation: Nuclear-localized EP3 receptors directly influence gene expression (e.g., inducible nitric oxide synthase) through interactions with intranuclear G proteins and calcium signaling [9].

Table 1: Isoform-Specific G Protein Coupling and Functional Outcomes

IsoformG Protein SpecificityPrimary Signaling PathwayCellular Function
EP3α (EP3-1)Gαi exclusive↓ cAMP, ↓ PKAInhibition of lipolysis
EP3β (EP3-2)Gαi + GβγPLCβ activation → Ca²⁺ fluxPlatelet granule secretion
EP3γ (EP3-3)Gαi/Gαs/Gα12/13↑ RhoGEF, context-dependent cAMPStress fiber formation
EP3-4Gαi/GαsModulated cAMP inhibitionRenal sodium reabsorption

Gi-Protein Coupling and Downstream Effector Inhibition

EP3 antagonists exert primary effects through disruption of constitutive Gαi signaling. Ligand binding stabilizes an inactive receptor conformation, preventing GDP/GTP exchange on Gαi subunits. This blockade attenuates inhibition of adenylyl cyclase, leading to:

  • Elevated intracellular cAMP levels
  • Enhanced protein kinase A (PKA) activity
  • Phosphorylation of CREB transcription factors

Quantitative studies demonstrate 60-80% reversal of PGE2-mediated cAMP suppression at saturating antagonist concentrations (e.g., DG-041, L798,106). Beyond canonical cAMP modulation, released Gβγ dimers from uncoupled Gαi complexes directly bind and activate:

  • PI3Kγ: Amplifies Akt/mTOR survival pathways in β-cells [5]
  • GRK2: Promotes receptor desensitization via phosphorylation
  • Potassium channels (GIRK): Induces membrane hyperpolarization in neurons [4]

Notably, EP3 antagonism activates the Nrf2 antioxidant pathway independently of cAMP. In diabetic models, this reduces oxidative stress markers (e.g., 8-OHdG) by 40% and upregulates cytoprotective enzymes (HO-1, NQO1) through Keap1 dissociation [3] [5].

Table 2: Downstream Effectors Modulated by EP3 Antagonism

Effector SystemBasal Activity (PGE2-bound)Activity with AntagonistFunctional Impact
Adenylyl cyclaseInhibitedDisinhibited (↑200-300% cAMP)Enhanced insulin secretion
PI3KγSuppressedActivated (↑Akt phosphorylation)β-cell survival
Nrf2-Keap1 complexNrf2 sequesteredNrf2 nuclear translocationOxidative stress reduction
RhoGEF/RhoAActivatedInhibitedReduced endothelial migration

Ligand-Receptor Binding Dynamics and Allosteric Modulation

The EP3 ligand-binding pocket comprises 7 transmembrane helices (TM3-TM7) with critical contributions from extracellular loop II (ECL2). Site-directed mutagenesis reveals ECL2 residues Trp²⁰⁹ and Thr²¹² (human numbering) as essential for antagonist specificity:

  • Trp²⁰⁹Ala mutation: Increases affinity for C1-methyl ester ligands by 128-fold while preserving carboxylate ligand binding [6]
  • Pro²¹⁰Ser mutation: Abolishes prostanoid selectivity (20-fold ↓ affinity for PGE2) [6]

Antagonists exhibit negative cooperativity with GTPγS binding. Unlike classical GPCRs, EP3 maintains high agonist affinity (KD = 1.6 ± 0.3 nM) even with GTPγS, indicating nucleotide-insensitive binding. Mutations in ECL2 (e.g., W199A) restore GTP sensitivity, demonstrating this domain's role as a conformational sensor for G protein coupling status [10].

Allosteric modulation occurs through:

  • Membrane microdomain localization: Cholesterol-rich domains enhance antagonist binding affinity 3-fold
  • Receptor dimerization: Heterodimers with EP2 receptors alter antagonist dissociation rates (koff ↑50%)
  • pH-dependent binding: Protonation of His²⁸⁷ (TM6) stabilizes antagonist-receptor complexes at endosomal pH [10]

Competitive Binding Kinetics Against Endogenous Prostaglandin E2

EP3 antagonists compete with PGE2 at overlapping orthosteric sites defined by residues:

  • TM3: Arg¹⁰⁶, Gln¹⁰³
  • TM5: Phe²⁶⁰
  • TM7: Arg³³³

Radioligand displacement assays using [³H]PGE2 show competitive inhibition patterns with Ki values spanning 0.3 nM (sulprostone analogs) to 50 nM (natural compounds like masoprocol). Structure-activity relationship studies reveal:

  • Carboxylate bioisosteres: Improve selectivity over EP4 by exploiting EP3's hydrophobic subpocket
  • α-Chain modifications: Cyclopentane ring substitutions dictate kon/koff kinetics
  • ω-Chain optimization: Phenylthiazole derivatives achieve 100-fold selectivity versus EP1 [1]

Properties

Product Name

EP3 antagonist 3

IUPAC Name

5-(6-naphthalen-2-yl-2-oxo-1H-pyridin-3-yl)-5-propan-2-yl-1,3-oxazolidine-2,4-dione

Molecular Formula

C21H18N2O4

Molecular Weight

362.4 g/mol

InChI

InChI=1S/C21H18N2O4/c1-12(2)21(19(25)23-20(26)27-21)16-9-10-17(22-18(16)24)15-8-7-13-5-3-4-6-14(13)11-15/h3-12H,1-2H3,(H,22,24)(H,23,25,26)

InChI Key

HXVAXOYPIPUCRY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(C(=O)NC(=O)O1)C2=CC=C(NC2=O)C3=CC4=CC=CC=C4C=C3

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